REACTION_SMILES
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[Na+:17].[OH-:16].[OH:1][CH2:2][c:3]1[cH:4][c:5]2[n:6]([cH:7][cH:8]1)[n:9][cH:10][c:11]2[C:12]([O:13][CH3:14])=[O:15].[S:18](=[O:19])(=[O:20])([OH:21])[OH:22]>>[OH:1][CH2:2][c:3]1[cH:4][c:5]2[n:6]([cH:7][cH:8]1)[n:9][cH:10][cH:11]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1cnn2ccc(CO)cc12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)O
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Name
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Type
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product
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Smiles
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OCc1ccn2nccc2c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |